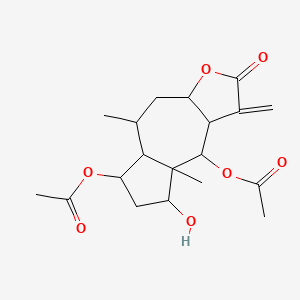

Britanin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

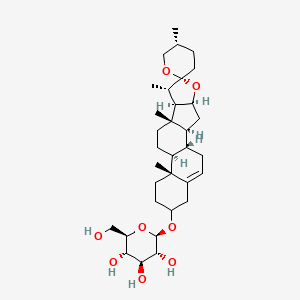

Britanin is a natural product found in Inula japonica, Inula aspera, and Inula caspica with data available.

Applications De Recherche Scientifique

Allergic and Inflammatory Mediator Modulation

Britanin, a compound isolated from Inula japonica, has been studied for its effects on allergic inflammatory mediators. A 2014 study found that britanin suppresses the generation of prostaglandin D2, leukotriene C4, and degranulation in bone marrow-derived mast cells, hinting at potential for treating allergic inflammatory diseases by inhibiting the Syk-dependent pathway (Lu et al., 2014).

Anti-Inflammatory Effects in Macrophages

Britanin also exhibits anti-inflammatory effects by inhibiting the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells. This study suggests britanin's potential in treating inflammatory diseases through the attenuation of MAP kinases and NF-κB activation in macrophages (Park et al., 2013).

Tumor Inhibitory Activity

A 2020 study demonstrated britanin's inhibitory effects on human prostate cancer cell lines. Britanin was found to decrease cell proliferation, migration, and motility, suggesting its role in cancer therapy (Zeng et al., 2020).

Effect on Triple-Negative Breast Cancer

Another 2020 study assessed britanin's anti-tumor activity against triple-negative breast cancer. It showed that britanin inhibits cell proliferation, migration, and invasion, indicating a potential mechanism involving the inhibition of the NF-kappa B pathway (Xu et al., 2020).

Alleviation of Asthma Symptoms

Britanin was found to alleviate airway inflammation in an ovalbumin-induced murine asthma model. This points to its therapeutic potential for treating allergic asthma (Kim et al., 2016).

Potential in Pancreatic and Hepatocellular Carcinoma Treatment

Further studies in 2020 revealed britanin's potential in treating pancreatic and hepatocellular carcinoma. It inhibited tumor growth and NF-κB activation in vitro and in vivo, offering a novel agent for chemotherapy (Li et al., 2020); (Li et al., 2020).

Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury

Britanin showed protective effects against cerebral ischemia-reperfusion injury by inducing the Nrf2 protective pathway, suggesting its development as a cerebroprotective therapeutic agent (Wu et al., 2017).

Propriétés

Nom du produit |

Britanin |

|---|---|

Formule moléculaire |

C19H26O7 |

Poids moléculaire |

366.4 g/mol |

Nom IUPAC |

(9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |

InChI |

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3 |

Clé InChI |

JXEGMONJOSAULB-UHFFFAOYSA-N |

SMILES |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |

SMILES canonique |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |

Synonymes |

britannin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

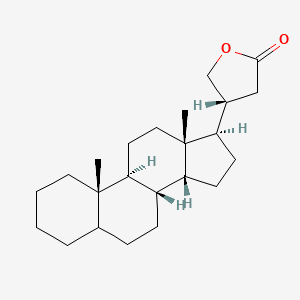

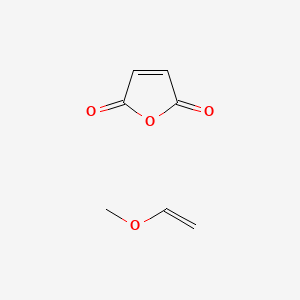

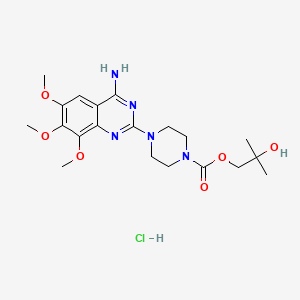

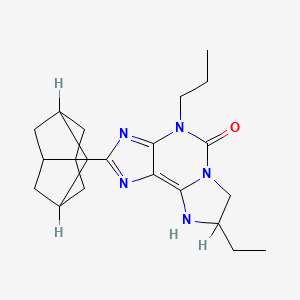

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methylpropyl)cyclohex-1-en-1-yl]propanoic acid](/img/structure/B1197210.png)

![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)